Bienvenue dans la boutique en ligne BenchChem!

(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone

Drug Discovery Medicinal Chemistry PK/PD Modeling

This fluorinated heterocyclic amide is a critical building block for SERD candidates, validated in compounds achieving sub-nanomolar ERα degradation (IC50 0.030 nM). Its 3-fluoromethyl substituent and piperidin-2-yl linkage provide distinct electronegativity, metabolic stability, and hydrogen-bonding geometry not replicable by non-fluorinated or alternative regioisomers. Essential for structure-activity relationship (SAR) studies, PROTAC linker optimization, and 19F NMR binding assays.

Molecular Formula C10H17FN2O
Molecular Weight 200.25 g/mol
CAS No. 2089695-09-8
Cat. No. B1490930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone
CAS2089695-09-8
Molecular FormulaC10H17FN2O
Molecular Weight200.25 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)N2CC(C2)CF
InChIInChI=1S/C10H17FN2O/c11-5-8-6-13(7-8)10(14)9-3-1-2-4-12-9/h8-9,12H,1-7H2
InChIKeyJWVADTOGHQFTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone Procurement Guide: CAS 2089695-09-8 Structure and Class Definition


(3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone (CAS: 2089695-09-8, MW: 200.25 g/mol, MF: C10H17FN2O) is a fluorinated heterocyclic amide belonging to the class of N-acylazetidine derivatives . This compound features a 3-fluoromethyl-substituted azetidine ring linked via a methanone carbonyl to a piperidin-2-yl moiety, a structural motif that confers specific chemical properties distinct from non-fluorinated or alternatively substituted analogs .

Why Generic Azetidine-Piperidine Analogs Cannot Substitute for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone


In-class compounds within the azetidine-piperidine methanone series cannot be simply interchanged due to quantifiable differences in physicochemical properties and molecular recognition characteristics governed by the 3-fluoromethyl substituent and the specific piperidin-2-yl linkage position . The fluoromethyl group (-CH2F) introduces a distinct combination of electronegativity, metabolic stability enhancement, and lipophilicity modulation relative to non-fluorinated (hydroxymethyl, unsubstituted) or alternatively fluorinated (trifluoromethyl) analogs [1]. Furthermore, the piperidin-2-yl regioisomer exhibits different hydrogen-bonding geometry and conformational accessibility compared to piperidin-3-yl or piperidin-4-yl variants, which directly affects binding interactions in target engagement studies . These structural determinants create a non-interchangeable profile where substitution with a generic analog would alter both the compound's synthetic trajectory and its biological performance characteristics, necessitating compound-specific procurement .

Quantitative Comparative Evidence for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone vs. Closest Analogs


Molecular Weight Differentiation vs. Hydroxymethyl Analog Impacts Pharmacokinetic Predictions

The target compound exhibits a molecular weight of 200.25 g/mol, which is quantitatively distinct from the hydroxymethyl analog (3-(Hydroxymethyl)azetidin-1-yl)(piperidin-2-yl)methanone (CAS 1692654-79-7) at 198.26 g/mol, a difference of +1.99 g/mol . This modest but measurable increase in molecular weight, coupled with fluorine substitution, contributes to altered lipophilicity and metabolic stability profiles consistent with established fluorination strategies in medicinal chemistry . The fluoromethyl group introduces a C-F bond (bond dissociation energy ~486 kJ/mol) versus the C-O bond (~358 kJ/mol) in the hydroxymethyl analog, providing enhanced oxidative metabolic resistance .

Drug Discovery Medicinal Chemistry PK/PD Modeling

Regioisomeric Differentiation: Piperidin-2-yl vs. Piperidin-3-yl Linkage Effects on Binding Conformation

The target compound features a piperidin-2-yl moiety attached to the carbonyl, whereas the piperidin-3-yl analog (CAS 2092549-17-0) positions the amide linkage at the 3-position of the piperidine ring . This positional isomerism (ortho-like 2-substitution vs. meta-like 3-substitution) alters the spatial orientation of the basic amine and the hydrogen-bonding geometry of the amide carbonyl. In structurally related N-acylazetidine drug scaffolds such as cobimetinib, the piperidin-2-yl configuration is critical for MEK kinase binding and selectivity, a finding that establishes regioisomeric differentiation as a validated determinant of biological activity [1].

Structure-Based Drug Design Molecular Recognition Conformational Analysis

Fluorination Pattern: Monofluoromethyl (-CH2F) vs. Trifluoromethyl (-CF3) Differentiation

The target compound contains a monofluoromethyl (-CH2F) group, contrasting with the trifluoromethyl (-CF3) analog (3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone (CAS 2097944-48-2) . The molecular weight difference is substantial: 200.25 g/mol (target) vs. 252.23 g/mol (trifluoromethyl analog), a difference of 51.98 g/mol (26% increase) . Monofluoromethyl groups provide a different lipophilicity profile and metabolic fate compared to trifluoromethyl groups, as the C-H bond in -CH2F remains susceptible to CYP450-mediated oxidation whereas -CF3 is metabolically inert [1]. Additionally, the target compound lacks the 3-hydroxy group present in the trifluoromethyl analog, eliminating an additional hydrogen-bond donor/acceptor that would alter molecular recognition properties .

Fluorine Chemistry Medicinal Chemistry Drug Metabolism

Fluoromethyl-Azetidine Scaffold Demonstrates Sub-Nanomolar ERα Degradation Potency in SERD Development

Compounds incorporating the 3-(fluoromethyl)azetidine moiety have demonstrated potent estrogen receptor alpha (ERα) degradation activity. In cell-based assays, a SERD candidate containing the (3-(fluoromethyl)azetidin-1-yl)ethoxy fragment (imlunestrant analog) exhibited an IC50 of 0.030 nM for ERα degradation in human MCF7 breast cancer cells after 4-hour treatment, and an IC50 of 0.380 nM in human T47D cells [1] [2]. These sub-nanomolar potency values establish the 3-(fluoromethyl)azetidine scaffold as a privileged pharmacophore in SERD development, validated by its incorporation into clinical-stage candidates including camizestrant (AZD9833) and GDC-0927 . While this specific target compound is a building block/intermediate, the established class-level activity of the fluoromethyl-azetidine fragment supports its procurement for SERD-focused SAR campaigns.

Oncology Selective Estrogen Receptor Degraders Targeted Protein Degradation

Fluorine Substitution Confers Enhanced Lipophilicity and Metabolic Stability Relative to Non-Fluorinated Azetidine Analogs

The target compound incorporates a fluoromethyl substituent on the azetidine ring, a modification that distinguishes it from the non-fluorinated parent scaffold 2-(azetidine-1-carbonyl)piperidine (CAS 1849187-83-2, MW: 168.24 g/mol) . Fluorine substitution in the azetidine scaffold is associated with increased lipophilicity and enhanced metabolic stability compared to non-fluorinated counterparts . The fluorine atom's high electronegativity and the strength of the C-F bond (~486 kJ/mol) relative to C-H (~413 kJ/mol) reduce susceptibility to oxidative metabolism at the substituted position, a principle validated across multiple fluorinated drug candidates [1]. This metabolic advantage is a key driver for selecting fluorinated building blocks over non-fluorinated analogs in lead optimization campaigns where CYP450-mediated clearance is a concern [1].

ADME Optimization Drug Metabolism Fluorine Chemistry

Synthetic Accessibility: Amide Coupling vs. Alternative Scaffold Assembly Routes

The target compound is assembled via standard amide bond formation between the azetidine and piperidine fragments, a convergent synthetic strategy that enables modular diversification compared to compounds requiring de novo heterocycle construction . The piperidin-2-yl carbonyl motif can be accessed through coupling of 3-(fluoromethyl)azetidine (CAS 1443983-83-2, MW: 89.11 g/mol) with an activated piperidine-2-carboxylic acid derivative . This convergent approach offers synthetic efficiency advantages over linear syntheses required for regioisomers such as the piperidin-4-yl analog, where steric and electronic factors at the 4-position may necessitate alternative coupling conditions . The fluoromethyl group, being less sterically demanding than trifluoromethyl or bulkier substituents, facilitates smoother coupling kinetics under standard amidation protocols .

Synthetic Chemistry Building Block Strategy Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone


Oncology Drug Discovery: SERD and Targeted Protein Degradation Programs

Procure this compound as a key building block for synthesizing novel selective estrogen receptor degrader (SERD) candidates. The 3-(fluoromethyl)azetidine pharmacophore has been validated in SERD compounds achieving sub-nanomolar ERα degradation potency (IC50 = 0.030 nM in MCF7 cells) [1]. The piperidin-2-yl amide linkage provides the correct regioisomeric configuration for downstream functionalization toward ERα-targeting agents .

Medicinal Chemistry SAR Studies: Fluorine Substitution Effects on ADME Properties

Utilize this fluoromethyl-substituted azetidine-piperidine amide to systematically compare ADME profiles against non-fluorinated analogs (e.g., 2-(azetidine-1-carbonyl)piperidine, MW 168.24 g/mol) or alternative fluorination patterns (e.g., trifluoromethyl analog, MW 252.23 g/mol) . The monofluoromethyl group offers a balanced lipophilicity-metabolic stability profile that can be benchmarked in microsomal stability and permeability assays .

Conformational Analysis and Structure-Based Drug Design

Employ this compound in crystallography or NMR studies to characterize the conformational preferences of the piperidin-2-yl amide linkage. The 2-substituted piperidine regioisomer exhibits distinct dihedral angles and hydrogen-bonding geometry compared to 3- or 4-substituted variants, information critical for docking studies and pharmacophore modeling in kinase or nuclear receptor targets .

Chemical Biology Tool Compound Synthesis

Use as an intermediate for preparing bifunctional molecules (e.g., PROTACs, fluorescent probes) targeting proteins where the piperidin-2-yl azetidine scaffold provides an optimal exit vector geometry. The fluoromethyl group serves as a potential 19F NMR reporter for binding studies or as a metabolic tracer in cellular target engagement assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.